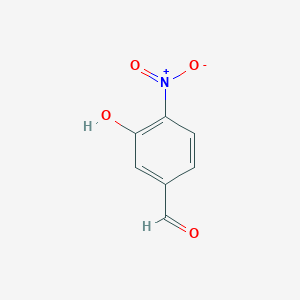

3-Hydroxy-4-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBBVPIQUDFRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220669 | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704-13-2 | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxy-4-nitrobenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9F5X52U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Hydroxy-4-nitrobenzaldehyde physical properties and solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and solubility of 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various synthetic applications. The information is curated to support research, development, and drug discovery endeavors.

Core Physical Properties

This compound is a yellow to orange crystalline solid at room temperature. Its molecular structure consists of a benzene (B151609) ring substituted with a hydroxyl group, a nitro group, and an aldehyde group.

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C7H5NO4 | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | Yellow to orange crystalline powder | [2] |

| Melting Point | 127-131 °C | [2][3][4] |

| Boiling Point | 303.3 ± 27.0 °C (Predicted) | [3] |

| Density | 1.500 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.14 ± 0.13 (Predicted) | [3] |

| LogP | 1.63610 | |

| CAS Number | 704-13-2 | [2][3][4] |

Solubility Profile

A general qualitative solubility testing protocol is provided in the experimental section to enable researchers to determine its solubility in solvents relevant to their specific applications.

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are outlined below. These protocols are based on established laboratory techniques.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of m-hydroxybenzaldehyde.[2]

Materials:

-

m-Hydroxybenzaldehyde

-

Methylene (B1212753) chloride

-

Tetrabutylammonium (B224687) hydrogensulfate

-

Isopropyl nitrate (B79036)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve m-hydroxybenzaldehyde (5.0 mmol) in methylene chloride (10 mL) in a suitable reaction vessel.

-

Add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol) to the stirred solution.[2]

-

Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 15 minutes.[2]

-

Upon completion, transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under vacuum.

-

Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1) to yield this compound as a yellow solid.[2]

Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of a few millimeters.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, heat the sample again, but more slowly (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[6]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting). This range represents the melting point.[6]

Determination of Boiling Point (for liquids, provided for context)

While this compound is a solid at room temperature, the following is a general protocol for determining the boiling point of an organic compound.

Materials:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

Procedure:

-

Place a small amount of the liquid into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the liquid approaches its boiling point.[3]

-

When a steady stream of bubbles is observed, remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.[7]

Qualitative Solubility Determination

This protocol allows for the determination of the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Small test tubes

-

A range of solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Vortex mixer or spatula for stirring

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions.

-

After each addition, vigorously shake or stir the mixture for at least 60 seconds.[8][9]

-

Observe whether the solid dissolves completely.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Synthesis workflow for this compound.

Caption: Workflow for qualitative solubility determination.

References

- 1. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 704-13-2 [m.chemicalbook.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. 3-羟基-4-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

An In-depth Technical Guide to 3-Hydroxy-4-nitrobenzaldehyde (CAS: 704-13-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectral data of 3-Hydroxy-4-nitrobenzaldehyde. The information is intended to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Core Properties and Data

This compound is a yellow to orange crystalline solid.[1] It is an aromatic compound containing hydroxyl, nitro, and aldehyde functional groups, which contribute to its reactivity and utility as a chemical intermediate.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 704-13-2 | [1] |

| Molecular Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | Light yellow to yellow to green powder to crystal | [1] |

| Melting Point | 127-131 °C | [2] |

| Boiling Point | 303.3±27.0 °C (Predicted) | [3] |

| Density | 1.500±0.06 g/cm³ (Predicted) | [3] |

| pKa | 6.14±0.13 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR (400 MHz, CDCl₃) [4][5]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.58 | s | 1H | -OH | |

| 10.06 | d | 0.6 | 1H | -CHO |

| 8.28 | d | 8.7 | 1H | Ar-H |

| 7.66 | d | 1.7 | 1H | Ar-H |

| 7.51 | dd | 8.7, 1.7 | 1H | Ar-H |

¹³C NMR

While a complete, explicitly assigned ¹³C NMR spectrum from the search results is unavailable, data for related nitro- and hydroxy-substituted benzaldehydes suggest the following expected chemical shift regions.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~190 | Aldehyde Carbon (-CHO) |

| ~150-160 | Aromatic Carbon attached to -OH |

| ~140-150 | Aromatic Carbon attached to -NO₂ |

| ~115-135 | Other Aromatic Carbons |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3388 | O-H stretch |

| 1627 | C=N stretch (indicative of nitro group interaction) |

| 1597, 1549, 1501, 1441 | Aromatic C=C stretching and NO₂ stretching |

Mass Spectrometry (Electron Ionization)

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular ion) |

| 166 | [M-H]⁺ |

| 121 | [M-NO₂]⁺ |

| 93 | [M-NO₂-CO]⁺ |

| 65 | [C₅H₅]⁺ |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily used in the preparation of dyes and pharmaceutical compounds.[1][6]

Synthetic Protocol: Nitration of 3-Hydroxybenzaldehyde

A common method for the synthesis of this compound involves the nitration of m-hydroxybenzaldehyde.

Experimental Protocol:

-

To a stirred solution of m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene (B1212753) chloride (10 mL), add tetrabutylammonium (B224687) hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (B79036) (1.27 mL, 12.5 mmol).

-

Slowly add concentrated sulfuric acid (610 μL) dropwise to the reaction mixture and stir for 15 minutes at room temperature.

-

Upon completion of the reaction, transfer the mixture to a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution.

-

Extract the crude product with dichloromethane.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Adsorb the resulting solid onto silica (B1680970) gel and purify by flash column chromatography using a hexane:ethyl acetate (B1210297) gradient (99:1 to 4:1). This compound (Rf = 0.44 in 3:1 hexane:ethyl acetate) is isolated as a yellow solid.

Key Reactions

The functional groups of this compound allow for a variety of chemical transformations:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-hydroxy-4-nitrobenzoic acid.[6]

-

Reduction: The nitro group can be reduced to an amino group, yielding 3-hydroxy-4-aminobenzaldehyde.[6]

-

Aldol (B89426) Reactions: It serves as the aldehyde component in enantioselective thioester aldol reactions.[4]

Applications in Catalysis and Enzymology

Enantioselective Thioester Aldol Reaction

This compound is a substrate in enantioselective thioester aldol reactions, often catalyzed by copper(II) triflate in the presence of a chiral bisoxazoline ligand.

General Experimental Protocol:

-

In a reaction vessel, the chiral bisoxazoline ligand and copper(II) triflate are combined in a suitable solvent (e.g., dichloromethane) to form the catalyst complex.

-

The thioester is added to the catalyst solution.

-

This compound is then introduced to initiate the aldol reaction.

-

The reaction is stirred at a specific temperature until completion, monitored by techniques such as TLC or HPLC.

-

The reaction is quenched, and the product is purified using chromatographic methods.

Probing the Catalytic Mechanism of Horse Liver Alcohol Dehydrogenase (HLADH)

This compound has been utilized as a chromophoric substrate to investigate the catalytic mechanism of horse liver alcohol dehydrogenase (HLADH), an enzyme that catalyzes the reversible oxidation of alcohols to aldehydes.

Catalytic Cycle of Aldehyde Oxidation by HLADH:

The oxidation of an aldehyde by HLADH involves a multi-step process within the enzyme's active site, which contains a catalytic zinc ion.

Safety and Handling

This compound should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][7]

-

Personal Protective Equipment: It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.[2]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7]

This technical guide provides a summary of the available information on this compound. Researchers should consult the primary literature for more detailed information and specific applications.

References

- 1. Mechanism of aldehyde oxidation catalyzed by horse liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Horse Liver Alcohol Dehydrogenase: Zinc Coordination and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5-Formyl-2-nitrophenol: Chemical Structure and IUPAC Nomenclature

This technical guide provides a detailed overview of the chemical compound commonly referred to as 5-Formyl-2-nitrophenol, focusing on its precise chemical structure and internationally recognized IUPAC name. The information is intended for researchers, scientists, and professionals in the field of drug development who require accurate and comprehensive data on this chemical entity.

Chemical Identity and Nomenclature

The compound of interest is a substituted aromatic ring containing a hydroxyl group, a nitro group, and a formyl (aldehyde) group. While the name "5-Formyl-2-nitrophenol" is sometimes used, the correct and unambiguous nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) is 5-hydroxy-2-nitrobenzaldehyde (B108354) .[1] This name prioritizes the aldehyde as the principal functional group, with the hydroxyl and nitro groups named as substituents.

Alternatively, if the hydroxyl group is considered the principal functional group (phenol), the IUPAC name would be 3-Formyl-4-nitrophenol. However, the most commonly accepted IUPAC name is 5-hydroxy-2-nitrobenzaldehyde.[1]

Another related isomer that is often discussed in this context is 3-hydroxy-4-nitrobenzaldehyde .[2][3] It is crucial to distinguish between these two isomers as their chemical and physical properties differ.

Chemical Structure

The chemical structure of 5-hydroxy-2-nitrobenzaldehyde consists of a benzene (B151609) ring with the following substituents:

-

A formyl group (-CHO) at position 1.

-

A nitro group (-NO₂) at position 2.

-

A hydroxyl group (-OH) at position 5.

The molecular formula for this compound is C₇H₅NO₄.[1]

Physicochemical Data

The following table summarizes key quantitative data for 5-hydroxy-2-nitrobenzaldehyde and its isomer, this compound, for comparative purposes.

| Property | 5-hydroxy-2-nitrobenzaldehyde | This compound |

| CAS Number | 42454-06-8[1] | 704-13-2[2][3] |

| Molecular Formula | C₇H₅NO₄[1] | C₇H₅NO₄[2][3][4] |

| Molecular Weight | 167.12 g/mol | 167.12 g/mol [2] |

| Appearance | - | Yellow crystalline powder |

| Melting Point | - | 127-131 °C[2] |

| Boiling Point | - | 303.3 °C (Predicted)[2] |

| Solubility | - | Soluble in water, alcohols, ethers, and ketones |

Visual Representations

To further elucidate the chemical structure and relationships, the following diagrams are provided.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the melting and boiling points of 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various organic syntheses. The document outlines its core physicochemical data and the standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Physicochemical Data

This compound is a yellow to orange crystalline solid at room temperature[1]. Its key physical properties are summarized below, providing a baseline for its characterization and handling.

| Property | Value | Source |

| Melting Point | 127-131 °C (literature value) | [1][2][3][4][5] |

| Boiling Point | 303.3 ± 27.0 °C (Predicted) | [1][2][4] |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| Appearance | Crystalline Powder | [4] |

| Solubility | Soluble in Methanol | [4] |

Experimental Protocols

Accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound. The following sections detail the standard capillary-based methods.

The melting point of a solid is the temperature at which it transitions from the solid to the liquid state[6]. A sharp, narrow melting point range is indicative of a pure compound, whereas impurities typically depress the melting point and broaden the range[7][8].

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[8][9]

-

Capillary tubes (sealed at one end)[7]

-

Thermometer

-

Mortar and pestle

-

Heating bath fluid (e.g., mineral or paraffin (B1166041) oil for Thiele tube)[6][10]

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle[6][7].

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to compact the solid into a small column at the bottom of the tube[9].

-

Apparatus Setup:

-

For a Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb. Immerse the assembly in the oil within the Thiele tube[8][10].

-

For a Modern Apparatus: Insert the capillary tube into the designated slot in the heating block[6][9].

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range[9].

-

Allow the apparatus to cool. For a precise measurement, begin heating again, but slow the rate to approximately 2 °C per minute as the temperature approaches the previously determined range[9].

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting point is reported as the range T₁ - T₂.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[10][11][12].

Apparatus:

-

Small test tube (fusion tube)[10]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube or oil bath)[10]

-

Rubber band or thread

Procedure:

-

Sample Preparation: Place a few milliliters of the liquid sample into the small test tube[12].

-

Capillary Inversion: Place the capillary tube into the test tube with its open end facing down[12].

-

Apparatus Setup: Attach the test tube to a thermometer with the sample aligned with the thermometer bulb. Immerse the setup in a heating bath (e.g., Thiele tube)[10].

-

Heating: Gently heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles[13].

-

Observation and Data Recording: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's lower end. At this point, turn off the heat[10][12]. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube[10]. It is also recommended to record the barometric pressure for accuracy[11].

Visualized Workflow

The following diagram illustrates the logical workflow for determining the melting point of a solid compound using the standard capillary method.

Caption: Workflow for Melting Point Determination.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 704-13-2 [m.chemicalbook.com]

- 3. chemsavers.com [chemsavers.com]

- 4. 704-13-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. westlab.com [westlab.com]

- 7. scribd.com [scribd.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

Spectroscopic Profile of 3-Hydroxy-4-nitrobenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-4-nitrobenzaldehyde, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data

The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| -OH | 10.58 | s | - | CDCl₃ |

| -CHO | 10.06 | d | 0.6 | CDCl₃ |

| H-5 | 8.28 | d | 8.7 | CDCl₃ |

| H-2 | 7.66 | d | 1.7 | CDCl₃ |

| H-6 | 7.51 | dd | 8.7, 1.7 | CDCl₃ |

| - | - | - | - | DMSO-d₆ available |

Data sourced from ChemicalBook and SpectraBase.[1][2][3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

| C=O | 189.9 (Predicted) | - |

| C-4 (C-NO₂) | 153.7 (Predicted for similar structures) | - |

| C-3 (C-OH) | 148.0 (Predicted for similar structures) | - |

| Aromatic Carbons | 115.6 - 123.4 (Predicted for similar structures) | CDCl₃ |

Note: Experimentally obtained ¹³C NMR data for this compound is available but specific peak assignments were not found in the provided search results. Predicted values and data from similar structures are referenced.[5][6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Frequency (cm⁻¹) | Technique |

| O-H stretch | 3403 (for a similar structure) | KBr Pellet |

| C-H stretch (aromatic) | 3031 (for a similar structure) | KBr Pellet |

| C=O stretch (aldehyde) | ~1700 | KBr Pellet |

| C=C stretch (aromatic) | 1639 (for a similar structure) | KBr Pellet |

| N-O stretch (nitro) | 1549, 1350 (Typical range) | KBr Pellet |

Note: Specific IR peak values for this compound were not explicitly detailed in the search results. The provided data is based on typical ranges and data for structurally related compounds.[5][6][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

| Technique | m/z (Mass-to-Charge Ratio) | Assignment |

| Electron Ionization (EI) | 167 | [M]⁺ (Molecular Ion) |

| Predicted | 168.02913 | [M+H]⁺ |

| Predicted | 190.01107 | [M+Na]⁺ |

| Predicted | 166.01457 | [M-H]⁻ |

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[9][11][12]

Experimental Protocols

The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: The NMR spectra are recorded on a spectrometer, such as a 400 MHz instrument.[13]

-

Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is typically 0-200 ppm.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet holder is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation from impurities. In the ion source, electron ionization (EI) is commonly used, where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound(704-13-2) 1H NMR [m.chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 704-13-2 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C7H5NO4) [pubchemlite.lcsb.uni.lu]

- 12. This compound(704-13-2) MS spectrum [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the pKa and Acidity of 3-Hydroxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-hydroxy-4-nitrobenzaldehyde, a key organic intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Understanding the acidity of this compound is crucial for optimizing reaction conditions, predicting its behavior in biological systems, and designing novel derivatives with tailored properties.

Core Concepts: Acidity of Substituted Phenols

The acidity of a phenolic hydroxyl group is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro (–NO₂) and aldehyde (–CHO) groups present in this compound, increase the acidity of the phenol. This is due to their ability to delocalize the negative charge of the corresponding phenoxide ion through both inductive and resonance effects, thereby stabilizing the conjugate base and favoring the dissociation of the proton.

The position of these substituents is also critical. Electron-withdrawing groups at the ortho and para positions to the hydroxyl group exert a more pronounced acid-strengthening effect due to their direct participation in resonance delocalization of the negative charge on the phenoxide oxygen. In the case of this compound, the nitro group is in the para position relative to the hydroxyl group, and the aldehyde group is in the meta position. This specific arrangement dictates the overall electronic landscape of the molecule and, consequently, its acidity.

Quantitative Data: pKa of this compound

The pKa is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. For this compound, the following pKa value has been reported:

| Compound | Predicted pKa |

| This compound | 6.14 ± 0.13[1] |

Note: This value is a predicted pKa and may vary slightly from experimentally determined values.

Factors Influencing the Acidity of this compound

The acidity of this compound is a result of the combined electronic effects of the nitro and aldehyde groups. The following diagram illustrates the logical relationship between these substituents and the resulting acidity of the phenolic proton.

Experimental Protocol: Spectrophotometric Determination of pKa

The pKa of this compound can be experimentally determined using UV-Vis spectrophotometry. This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of the molecule have different absorption spectra. By measuring the absorbance of the compound in solutions of varying pH, the equilibrium between the two forms can be quantified, and the pKa can be calculated.

Materials:

-

This compound

-

Buffer solutions of known pH (e.g., phosphate, borate, or universal buffer systems covering a range from pH 4 to 8)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol (B129727) or ethanol) that is miscible with water.

-

Preparation of Test Solutions:

-

For each buffer solution, pipette a small, precise volume of the stock solution into a volumetric flask and dilute to the mark with the buffer. The final concentration of the analyte should be in a range that gives an absorbance reading between 0.1 and 1.0.

-

Prepare a series of solutions with varying pH values, ensuring the pH is accurately measured for each solution using a calibrated pH meter.

-

-

Spectrophotometric Measurements:

-

Record the UV-Vis absorption spectrum (e.g., from 250 nm to 500 nm) for each of the prepared solutions against a blank containing the corresponding buffer solution.

-

Identify the wavelength of maximum absorbance (λmax) for both the fully protonated form (in highly acidic solution) and the fully deprotonated form (in highly basic solution).

-

-

Data Analysis:

-

Measure the absorbance of each solution at the λmax of the deprotonated species.

-

The pKa can be determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation:

where [HA] is the concentration of the protonated form and [A⁻] is the concentration of the deprotonated form. The ratio of these concentrations can be determined from the absorbance values:

where A is the absorbance at a given pH, Amax is the absorbance of the fully deprotonated form, and Amin is the absorbance of the fully protonated form.

-

Experimental Workflow:

Conclusion

The acidity of this compound, as indicated by its predicted pKa of 6.14, is significantly enhanced by the presence of the electron-withdrawing nitro and aldehyde groups. This property is fundamental to its reactivity and behavior in various chemical and biological contexts. The experimental protocol outlined provides a robust method for the precise determination of its pKa, which is an essential parameter for researchers and professionals in the fields of chemistry and drug development.

References

Safety and handling precautions for 3-Hydroxy-4-nitrobenzaldehyde

An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. It synthesizes safety information from publicly available sources. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is a solid organic compound utilized in various chemical syntheses.[1] Understanding its physical and chemical properties is fundamental to its safe handling and storage.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 5-Formyl-2-nitrophenol, 4-Nitro-3-hydroxybenzaldehyde | [2][3] |

| CAS Number | 704-13-2 | [1][3] |

| Molecular Formula | C₇H₅NO₄ | [1][2] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| Appearance | Solid, crystalline powder | |

| Melting Point | 127-131 °C | |

| Storage Class | 11 (Combustible Solids) |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] Personnel must be fully aware of these hazards before commencing any work.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | [2][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3][4] |

The logical flow from hazard identification to user action is critical for laboratory safety.

Caption: GHS Hazard Communication Pathway for this compound.

Exposure Controls and Personal Protection

To mitigate the identified hazards, stringent exposure controls and appropriate Personal Protective Equipment (PPE) are mandatory.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Source(s) |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[3][5] A face shield is recommended if there is a risk of splashing or dust generation.[5] | Prevents eye contact, which can cause serious irritation (H319). |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[3] A fully buttoned laboratory coat is required.[5] | Prevents skin contact, which causes irritation (H315). Gloves must be removed using the proper technique to avoid contaminating bare hands.[3] |

| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is required when dust is generated, such as during weighing, transfer, or spill cleanup.[5] | Prevents inhalation of dust, which can cause respiratory tract irritation (H335). |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible.[5] | Minimizes inhalation exposure and provides immediate decontamination facilities in case of an emergency. |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial to ensure laboratory safety and maintain chemical integrity.

Handling

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][5]

-

Avoid the formation of dust and aerosols.[3]

-

When weighing or transferring the solid, do so in a manner that minimizes dust generation.[5]

-

Wash hands thoroughly after handling and before breaks.[3]

Storage

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed to prevent moisture and air contact.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Emergency Procedures

All personnel must be familiar with emergency protocols before handling the chemical.

First-Aid Measures

Table 4: First-Aid Response Protocol

| Exposure Route | Action | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[3] | H335 |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If irritation occurs, get medical advice.[3] | H315 |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a physician or ophthalmologist.[3] | H319 |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3][6] | General Toxicity |

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

-

Evacuate: Alert others and evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation of the spill area.

-

Protect: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3]

-

Contain & Clean: Avoid generating dust. Carefully sweep or vacuum the spilled solid. Dampening the material with water may help prevent dust from becoming airborne.[5] Collect the material into a suitable, closed, and labeled container for hazardous waste disposal.[3][5]

-

Decontaminate: Clean the affected area thoroughly once the material has been removed.

-

Prevent Entry: Do not let the product enter drains or waterways.[3]

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: The substance is combustible. Hazardous combustion products like carbon monoxide, carbon dioxide, and nitrogen oxides can form in a fire.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Experimental Protocol: Standard Operating Procedure for Handling

The following is a generalized protocol for the safe handling of this compound powder in a laboratory setting. This protocol should be adapted to specific experimental needs and institutional guidelines.

1. Preparation and Pre-Handling Checks: a. Verify that a current, supplier-specific SDS for this compound is available and has been reviewed. b. Ensure the designated work area (chemical fume hood) is clean and operational. c. Confirm that the safety shower and eyewash station are accessible and have been recently tested. d. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement. e. Don all required PPE as specified in Table 3.

2. Weighing and Transfer: a. Perform all manipulations of the solid compound within the chemical fume hood to contain dust. b. Use a dedicated, clean spatula for transferring the chemical. c. Tare the weigh boat or container on the balance. d. Slowly transfer the desired amount of this compound, avoiding any actions that could generate airborne dust. e. If adding to a solvent, ensure the reaction vessel is stable and add the powder slowly to prevent splashing. f. Tightly close the source container immediately after use.

3. Post-Handling and Cleanup: a. Decontaminate all reusable equipment (spatulas, glassware) that came into contact with the chemical. b. Wipe down the work surface inside the fume hood with an appropriate solvent. c. Dispose of all contaminated disposable items (weigh boats, gloves, paper towels) in a properly labeled hazardous waste container. d. Carefully remove PPE, starting with gloves (using the proper removal technique), followed by the lab coat and eye protection. e. Wash hands thoroughly with soap and water.

Caption: Standard Operating Procedure (SOP) Workflow for Handling Chemical Powders.

Toxicological and Ecological Information

-

Toxicological Information: Specific quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation), for this compound were not available in the reviewed safety data sheets. The primary known health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[2][3]

References

- 1. This compound CAS#: 704-13-2 [m.chemicalbook.com]

- 2. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity of Functional Groups in 3-Hydroxy-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the three key functional groups—aldehyde, hydroxyl, and nitro—present in 3-Hydroxy-4-nitrobenzaldehyde. This versatile molecule serves as a valuable building block in medicinal chemistry and organic synthesis. Understanding the distinct reactivity of each functional group is paramount for the strategic design of synthetic routes to novel compounds. This document details the chemical behavior of each group, supported by experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.

Core Reactivity and Functional Group Interplay

The chemical personality of this compound is dictated by the electronic interplay between its functional groups. The nitro group, a potent electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent functional groups. It enhances the electrophilicity of the aldehyde carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the hydroxyl group is an activating, ortho-, para-directing group, which can modulate the reactivity of the aromatic ring in electrophilic substitution reactions. The strategic manipulation of these groups allows for a wide array of chemical transformations.

Reactivity of the Aldehyde Group

The aldehyde group is a primary site for a variety of synthetic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electron-withdrawing nature of the nitro group at the para position enhances the reactivity of the aldehyde towards nucleophiles.

Key Reactions of the Aldehyde Group

-

Oxidation to a Carboxylic Acid: The aldehyde can be readily oxidized to form 3-hydroxy-4-nitrobenzoic acid.

-

Reduction to an Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, 3-hydroxy-4-nitrobenzyl alcohol.

-

Condensation Reactions: It readily participates in Knoevenagel and Wittig reactions to form α,β-unsaturated compounds and alkenes, respectively.

Table 1: Quantitative Data for Reactions of the Aldehyde Group

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Oxidation | Potassium permanganate (B83412), Phase Transfer Catalyst, Ethyl acetate/Toluene | 3-Hydroxy-4-nitrobenzoic acid | >90 | Adapted from[1][2] |

| Knoevenagel Condensation | Malononitrile, Piperidine, Ethanol, Reflux | 2-(3-Hydroxy-4-nitrobenzylidene)malononitrile | ~90 | Adapted from[3] |

Experimental Protocols for the Aldehyde Group

Protocol 1: Oxidation of this compound to 3-Hydroxy-4-nitrobenzoic Acid

This protocol is adapted from the phase transfer catalyzed oxidation of substituted benzaldehydes by potassium permanganate.[1][2]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (0.1 equivalents) in ethyl acetate.

-

Reagent Addition: Add an aqueous solution of potassium permanganate (2 equivalents) to the stirred organic solution.

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated solution of sodium bisulfite. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude 3-hydroxy-4-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Oxidation of the Aldehyde Group

Caption: Oxidation of the aldehyde in this compound.

Reactivity of the Nitro Group

The nitro group is a strong deactivating and meta-directing group in electrophilic aromatic substitution. Its primary reactivity in synthetic transformations is its reduction to an amino group, which is a key step in the synthesis of many pharmaceutical intermediates.

Key Reactions of the Nitro Group

-

Reduction to an Amine: The most common reaction of the nitro group is its reduction to an amine (3-hydroxy-4-aminobenzaldehyde), which can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride.

Table 2: Quantitative Data for Reactions of the Nitro Group

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | 3-Hydroxy-4-aminobenzaldehyde | High | Adapted from[4] |

Experimental Protocol for the Nitro Group

Protocol 2: Catalytic Hydrogenation of this compound

This is a general procedure for the catalytic hydrogenation of a nitro group.

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or higher) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen or by TLC.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3-hydroxy-4-aminobenzaldehyde, which can be further purified if necessary.

Diagram 2: Reduction of the Nitro Group

Caption: Reduction of the nitro group in this compound.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group is an activating group and directs electrophilic aromatic substitution to the ortho and para positions. It can also undergo reactions typical of phenols, such as etherification and esterification.

Key Reactions of the Hydroxyl Group

-

Williamson Ether Synthesis: The hydroxyl group can be deprotonated with a base and then reacted with an alkyl halide to form an ether.

-

Esterification: The hydroxyl group can be acylated with an acid chloride or anhydride (B1165640) to form an ester.

Table 3: Quantitative Data for Reactions of the Hydroxyl Group

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Williamson Ether Synthesis | Methyl iodide, K₂CO₃, DMF | 3-Methoxy-4-nitrobenzaldehyde | Good | Adapted from[5] |

| Esterification | Acetic anhydride, Pyridine (B92270) | 3-Acetoxy-4-nitrobenzaldehyde | Good | General Procedure |

Experimental Protocols for the Hydroxyl Group

Protocol 3: Williamson Ether Synthesis of this compound

This protocol is a general procedure for the Williamson ether synthesis.[5]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir.

-

Alkyl Halide Addition: Add the alkyl halide (e.g., methyl iodide, 1.2 equivalents) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated product by filtration, wash with water, and dry.

-

Purification: The crude ether can be purified by recrystallization or column chromatography.

Protocol 4: Esterification of this compound

This is a general procedure for the esterification of a phenol.

-

Reaction Setup: Dissolve this compound (1 equivalent) in pyridine or a mixture of dichloromethane (B109758) and pyridine.

-

Reagent Addition: Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Pour the reaction mixture into cold dilute hydrochloric acid to neutralize the pyridine.

-

Isolation: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.

Diagram 3: Reactions of the Hydroxyl Group

Caption: Etherification and esterification of the hydroxyl group.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its derivatives.

Table 4: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | (CDCl₃, 400 MHz): 10.58 (s, 1H), 10.06 (d, J = 0.6 Hz, 1H), 8.28 (d, J = 8.7 Hz, 1H), 7.66 (d, J = 1.7 Hz, 1H), 7.51 (dd, J = 8.7, 1.7 Hz, 1H)[6] | Data not readily available | KBr Wafer: Characteristic peaks for O-H, C=O, NO₂, and aromatic C-H stretches.[7] |

| 3-Hydroxy-4-nitrobenzoic acid | Data available in spectral databases.[8] | Data available in spectral databases.[9] | KBr Wafer: Broad O-H stretch (acid), C=O stretch, NO₂, and aromatic C-H stretches.[9] |

| 3-Hydroxy-4-aminobenzaldehyde | Spectroscopic data can be predicted or found in specialized databases. | Spectroscopic data can be predicted or found in specialized databases. | Characteristic peaks for N-H, O-H, C=O, and aromatic C-H stretches. |

| 3-Methoxy-4-nitrobenzaldehyde | (CDCl₃, 100 MHz): 10.17 (s, 1H), 8.41 (d, J = 12.0 Hz, 2H), 8.09 (d, J = 8.0 Hz, 2H) (for 4-nitrobenzaldehyde, data for 3-methoxy isomer to be confirmed)[8][9] | (CDCl₃, 100 MHz): 190.4, 151.1, 140.1, 130.5, 124.3 (for 4-nitrobenzaldehyde, data for 3-methoxy isomer to be confirmed)[8][9] | Characteristic peaks for C-O-C, C=O, NO₂, and aromatic C-H stretches. |

| 3-Acetoxy-4-nitrobenzaldehyde | Spectroscopic data can be predicted or found in specialized databases. | Spectroscopic data can be predicted or found in specialized databases. | Characteristic peaks for ester C=O, aldehyde C=O, NO₂, and aromatic C-H stretches. |

Conclusion

This compound is a molecule rich in chemical reactivity, offering multiple avenues for synthetic elaboration. The aldehyde, hydroxyl, and nitro groups each provide a handle for a diverse range of chemical transformations. By understanding the inherent reactivity of each functional group and the electronic interplay between them, researchers can strategically design and execute synthetic pathways to access a wide variety of complex molecules for applications in drug discovery and materials science. The experimental protocols and data provided in this guide serve as a valuable resource for the practical application of this versatile building block.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 3-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C7H5NO4 | CID 69712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

The Synthesis of 3-Hydroxy-4-nitrobenzaldehyde: A Technical Guide to its Discovery and Preparation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3-hydroxy-4-nitrobenzaldehyde, a valuable intermediate in the pharmaceutical and chemical industries. Targeted at researchers, scientists, and drug development professionals, this document details key synthetic methodologies, presents comparative quantitative data, and outlines experimental protocols for its preparation.

Introduction

This compound, a substituted aromatic aldehyde, has garnered significant interest as a versatile building block in organic synthesis. Its molecular structure, featuring hydroxyl, nitro, and aldehyde functional groups, allows for a variety of chemical transformations, making it a key precursor in the development of novel compounds with potential therapeutic applications. While the exact date of its initial discovery remains elusive in readily available literature, its synthesis is rooted in the broader history of aromatic nitration chemistry, which dates back to the 19th century. The primary and most documented method for its preparation involves the electrophilic nitration of m-hydroxybenzaldehyde.

Historical Context and Discovery

The synthesis of nitroaromatic compounds, including nitrobenzaldehydes, was a focal point of organic chemistry in the 19th century. The direct nitration of benzaldehyde (B42025) was one of the earliest methods explored for producing nitrobenzaldehyde isomers. However, specific documentation pinpointing the first synthesis of this compound is not prominently cited in historical chemical literature. Its preparation is a logical extension of the well-established principles of electrophilic aromatic substitution on substituted benzene (B151609) rings. The directing effects of the hydroxyl and aldehyde groups on the aromatic ring play a crucial role in determining the position of the incoming nitro group. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. In the case of m-hydroxybenzaldehyde, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position meta to the aldehyde group is C5. The nitration predominantly occurs at the C2 and C4 positions, leading to a mixture of 3-hydroxy-2-nitrobenzaldehyde (B1601653) and this compound.

Synthetic Methodologies

The most prevalent method for the synthesis of this compound is the direct nitration of 3-hydroxybenzaldehyde. Various nitrating agents and reaction conditions have been explored to optimize the yield and selectivity of the desired isomer.

Nitration of m-Hydroxybenzaldehyde

A common approach involves the use of a nitrating agent in the presence of a strong acid catalyst. A notable example is the method described by Learmonth et al. in a 2003 patent, which utilizes isopropyl nitrate (B79036) and concentrated sulfuric acid in dichloromethane. This method yields both this compound and its isomer, 3-hydroxy-2-nitrobenzaldehyde.

Experimental Protocol: Synthesis of this compound and 3-Hydroxy-2-nitrobenzaldehyde via Nitration of m-Hydroxybenzaldehyde [1]

-

Materials:

-

m-Hydroxybenzaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Tetrabutylammonium (B224687) hydrogensulfate

-

Isopropyl nitrate

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hexane

-

Ethyl acetate (B1210297)

-

-

Procedure:

-

To a stirred solution of m-hydroxybenzaldehyde (5.0 mmol) in methylene (B1212753) chloride (10 mL), add tetrabutylammonium hydrogensulfate (0.25 mmol) and isopropyl nitrate (12.5 mmol).

-

Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

-

Stir the reaction mixture for 15 minutes at room temperature.

-

Upon completion, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution.

-

Extract the crude product with dichloromethane.

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Adsorb the resulting solid onto silica gel and purify by flash column chromatography using a hexane:ethyl acetate gradient (99:1 to 4:1).

-

-

Product Isolation:

-

This compound is eluted first (Rf = 0.44 in 3:1 hexane:ethyl acetate) as a yellow solid.

-

3-Hydroxy-2-nitrobenzaldehyde is eluted subsequently (Rf = 0.19 in 3:1 hexane:ethyl acetate) as a light yellow solid.

-

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its isomer via the nitration of m-hydroxybenzaldehyde as described in the provided protocol.

| Product | Yield (%) | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | 24 | 167.12 | 127-131 |

| 3-Hydroxy-2-nitrobenzaldehyde | 47 | 167.12 | 155-158 |

Synthesis Workflow

The following diagram illustrates the synthesis pathway from m-hydroxybenzaldehyde to this compound and its isomer.

Conclusion

The synthesis of this compound, primarily achieved through the nitration of m-hydroxybenzaldehyde, is a well-established yet nuanced process that yields a mixture of isomers. Understanding the historical context, reaction mechanisms, and detailed experimental protocols is crucial for researchers and professionals in the field. The provided data and workflow diagram offer a clear and structured guide to the preparation of this important chemical intermediate, facilitating its application in the development of new pharmaceuticals and other advanced materials.

References

A Comprehensive Technical Guide to 3-Hydroxy-4-nitrobenzaldehyde: Properties, Synthesis, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-nitrobenzaldehyde is an aromatic aldehyde compound with significant potential in various fields of chemical and biomedical research. Its unique structure, featuring hydroxyl, nitro, and aldehyde functional groups on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules and a candidate for exhibiting a range of biological activities. This technical guide provides an in-depth overview of its known synonyms and alternative names, physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on evidence from structurally related compounds. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Synonyms and Alternative Names

This compound is known by several alternative names and identifiers, which are crucial for comprehensive literature and database searches.

| Identifier Type | Identifier | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 704-13-2 | [1] |

| Molecular Formula | C7H5NO4 | [1] |

| Synonyms | Benzaldehyde, 3-hydroxy-4-nitro- | [1] |

| 3-Formyl-6-nitrophenol | [1] | |

| 5-Formyl-2-nitrophenol | [1] | |

| EINECS Number | 211-879-7 | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | |

| Melting Point | 127-131 °C | |

| Purity (Assay) | ≥97% | |

| Elemental Analysis | C: 50.3%, H: 3.0%, N: 8.3% |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound involves the nitration of 3-hydroxybenzaldehyde (B18108). The following protocol is adapted from established synthetic procedures.

Materials:

-

3-hydroxybenzaldehyde

-

Fuming nitric acid

-

Concentrated sulfuric acid

-

Dichloromethane

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzaldehyde in dichloromethane. Cool the solution in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Neutralization and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product and evaporate the solvent. Characterize the purified this compound by determining its melting point and using spectroscopic methods such as ¹H NMR and IR spectroscopy.

Potential Biological Activities and Signaling Pathways

While direct studies on the biological activities of this compound are limited, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Xanthine (B1682287) Oxidase Inhibition

A structurally related compound, 3,4-dihydroxy-5-nitrobenzaldehyde, has been identified as a potent inhibitor of xanthine oxidase, an enzyme crucial in the pathogenesis of gout.[1][2][3] This suggests that this compound may also exhibit inhibitory activity against this enzyme.

Experimental Workflow: Xanthine Oxidase Inhibition Assay

References

- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a Potent Inhibitor of Xanthine Oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde (DHNB) is a potent inhibitor of xanthine oxidase: a potential therapeutic agent for treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Hydroxy-4-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive protocol for the synthesis of 3-Hydroxy-4-nitrobenzaldehyde via the nitration of m-hydroxybenzaldehyde. The procedure details the reaction conditions, purification methods, and characterization of the final product.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis from the readily available m-hydroxybenzaldehyde is a common yet crucial transformation in organic chemistry. This application note outlines a laboratory-scale procedure for the nitration of m-hydroxybenzaldehyde, which results in a mixture of this compound and its isomer, 3-hydroxy-2-nitrobenzaldehyde (B1601653). The protocol includes detailed steps for reaction setup, workup, and chromatographic purification to isolate the desired product.

Reaction Scheme

The nitration of m-hydroxybenzaldehyde using isopropyl nitrate (B79036) and sulfuric acid yields two primary isomeric products. The hydroxyl group directs the electrophilic nitration to the ortho and para positions, leading to the formation of 3-hydroxy-2-nitrobenzaldehyde and this compound.

Caption: Reaction scheme for the synthesis of nitrobenzaldehyde isomers.

Experimental Protocol

This protocol is adapted from a procedure described by D.A. Learmonth et al.[1].

Materials and Equipment

-

Reagents:

-

m-Hydroxybenzaldehyde (5.0 mmol, 618 mg)

-

Methylene (B1212753) chloride (CH₂Cl₂) (10 mL)

-

Tetrabutylammonium (B224687) hydrogensulfate (TBHS) (0.25 mmol, 85.0 mg)

-

Isopropyl nitrate (12.5 mmol, 1.27 mL)

-

Concentrated sulfuric acid (H₂SO₄) (610 μL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) (for eluent)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

-

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask, dissolve m-hydroxybenzaldehyde (618 mg, 5.0 mmol) in methylene chloride (10 mL) with stirring.

-

Addition of Reagents: To the stirred solution, add tetrabutylammonium hydrogensulfate (85.0 mg, 0.25 mmol) and isopropyl nitrate (1.27 mL, 12.5 mmol).[1]

-

Initiation: Slowly add concentrated sulfuric acid (610 μL) dropwise to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 15 minutes.[1]

-

Workup: Transfer the reaction mixture to a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench the reaction.[1]

-

Extraction: Extract the crude product with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solution in a vacuum using a rotary evaporator.[1]

Purification

-

Adsorption: Adsorb the resulting solid residue onto a small amount of silica gel.

-

Column Chromatography: Purify the product by flash column chromatography using a silica gel column.[1]

-

Elution: Elute the column with a gradient of hexane:ethyl acetate, from 99:1 to 4:1. The two isomers will separate.

-

Isolation: Collect the fractions containing the desired product and concentrate them under vacuum to yield this compound as a yellow solid.[1]

Data Presentation

The following tables summarize the quantitative data obtained from the synthesis.

Table 1: Reaction and Purification Summary

| Parameter | Value | Reference |

| Starting Material | m-Hydroxybenzaldehyde (5.0 mmol) | [1] |

| Yield (this compound) | 201 mg (24%) | [1] |

| Yield (3-Hydroxy-2-nitrobenzaldehyde) | 411 mg (47%) | [1] |

| Rf (this compound) | 0.44 (3:1 Hexane:EtOAc) | [1] |

| Rf (3-Hydroxy-2-nitrobenzaldehyde) | 0.19 (3:1 Hexane:EtOAc) | [1] |

Table 2: Characterization of this compound

| Property | Data | Reference |

| Appearance | Yellow Solid | [1] |

| Melting Point | 129-131°C | [1] |

| Literature Melting Point | 127°C, 127-131°C | [1][2] |

| ¹H NMR (400 MHz, CDCl₃) | ||

| δ 10.58 (s, 1H) | -OH | [1] |

| δ 10.06 (d, J = 0.6 Hz, 1H) | -CHO | [1] |

| δ 8.28 (d, J = 8.7 Hz, 1H) | Ar-H | [1] |

| δ 7.66 (d, J = 1.7 Hz, 1H) | Ar-H | [1] |

| δ 7.51 (dd, J = 8.7, 1.7 Hz, 1H) | Ar-H | [1] |

Experimental Workflow

The logical flow of the experimental procedure is visualized below.